molecular formula C14H12FN5O2 B14924964 3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14924964
M. Wt: 301.28 g/mol
InChI Key: ZCALNFAWNYTBEW-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a fluorophenyl group, a pyrazole ring, and an oxadiazole ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with cyanogen bromide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole derivative with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to form the target compound .

Chemical Reactions Analysis

3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyrazole ring can participate in nucleophilic substitution reactions.

    Cyclization: The oxadiazole ring can be formed through cyclization reactions involving hydrazones and nitriles

Scientific Research Applications

3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key biological pathways. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and growth. This inhibition can result in the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

3-(4-FLUOROPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12FN5O2

Molecular Weight

301.28 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H12FN5O2/c1-20-11(6-7-17-20)8-16-13(21)14-18-12(19-22-14)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,16,21)

InChI Key

ZCALNFAWNYTBEW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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